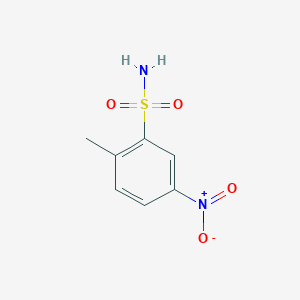

2-メチル-5-ニトロベンゼンスルホンアミド

概要

説明

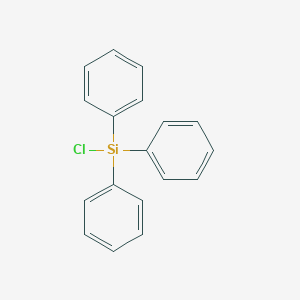

2-Methyl-5-nitrobenzenesulfonamide (2-MNBSA) is a versatile and widely used chemical compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 201.2 g/mol and a melting point of 119-122°C. 2-MNBSA is soluble in water and organic solvents, and has a wide range of uses in the chemical, pharmaceutical, and biological sciences.

科学的研究の応用

がん研究

2-メチル-5-ニトロベンゼンスルホンアミド: は、がん関連炭酸脱水酵素を標的とする強力な阻害剤の合成における化学試薬として同定されています . これらの阻害剤は、炭酸脱水酵素が腫瘍の酸性化と増殖に重要な役割を果たしているため、さまざまながんの治療戦略を探求する上で非常に重要です。

抗腫瘍療法

この化合物は、新規脱アセチル化酵素阻害剤の合成にも使用されます . 脱アセチル化酵素阻害剤は、遺伝子のエピジェネティックな調節に関与する酵素であるヒストン脱アセチル化酵素の機能を阻害する化合物のクラスです。これらの化合物は、この酵素を阻害することにより、腫瘍細胞における細胞周期停止とアポトーシスを誘導し、抗腫瘍療法における有望な薬剤となっています。

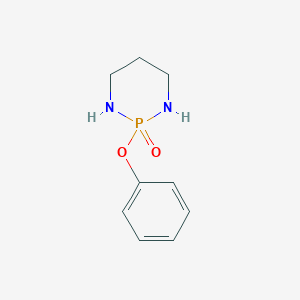

結晶学

2-メチル-5-ニトロベンゼンスルホンアミドの結晶構造は研究されており、ニトロ基の配向やアミノ基とスルホニル基間の水素結合形成など、興味深い特徴が明らかになっています . これらの発見は、分子間相互作用を理解し、所望の特性を持つ分子を設計するために役立ちます。

窒素化合物の合成

これは、分子内ヒドロアミノ化プロセスを通じて環状窒素化合物を合成する際に用いられます。 これらの窒素含有環は、多くの生物活性分子や医薬品における基本的な構造です .

作用機序

Target of Action

2-Methyl-5-nitrobenzenesulfonamide is primarily used as a chemical reagent in the synthesis of inhibitors of cancer-related carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

It is known that sulfonamides, a group of compounds to which 2-methyl-5-nitrobenzenesulfonamide belongs, act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid . This inhibits the production of DNA in bacteria, thereby preventing their growth and proliferation .

Biochemical Pathways

The compound interferes with the folic acid synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthase, which is involved in the production of dihydrofolic acid, a precursor of folic acid . This disruption of the folic acid pathway leads to a decrease in bacterial DNA synthesis, effectively inhibiting the growth and proliferation of the bacteria .

Pharmacokinetics

It is known that the compound is sparingly soluble in chloroform and slightly soluble in methanol . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of other compounds that can enhance its solubility.

Result of Action

The primary result of the action of 2-Methyl-5-nitrobenzenesulfonamide is the inhibition of bacterial growth and proliferation due to the disruption of folic acid synthesis . This makes it a valuable tool in the synthesis of inhibitors used in anti-tumor therapy .

Action Environment

The efficacy and stability of 2-Methyl-5-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade or lose its efficacy at higher temperatures. Furthermore, its solubility in different solvents suggests that the choice of solvent can significantly impact its bioavailability and, consequently, its efficacy .

Safety and Hazards

When handling 2-Methyl-5-nitrobenzenesulfonamide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

It is known that it plays a role in the synthesis of inhibitors of cancer-related carbonic anhydrase This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions

Cellular Effects

Given its role in the synthesis of inhibitors of cancer-related carbonic anhydrase , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

特性

IUPAC Name |

2-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-5-2-3-6(9(10)11)4-7(5)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXWMMGXFSZUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283866 | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6269-91-6 | |

| Record name | 6269-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 2-methyl-5-nitrobenzenesulfonamide and how do they influence its crystal structure?

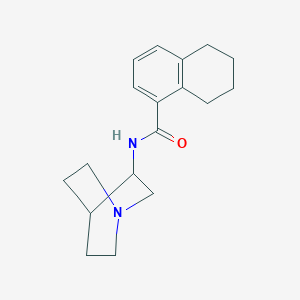

A1: 2-Methyl-5-nitrobenzenesulfonamide (C₇H₈N₂O₄S) exhibits a notable structural feature: the nitro group is twisted by 9.61° relative to the benzene ring. [] This twist influences the molecule's packing in its crystal form. The crystal structure reveals that molecules of 2-methyl-5-nitrobenzenesulfonamide are linked together by N—H⋯O and N—H⋯(O,O) hydrogen bonds. These hydrogen bonds, formed between the amino and sulfonyl groups of neighboring molecules, contribute to the formation of layers within the crystal structure. These layers are oriented parallel to the (001) plane. []

Q2: How is 2-methyl-5-nitrobenzenesulfonamide utilized in the context of pharmaceutical research and development?

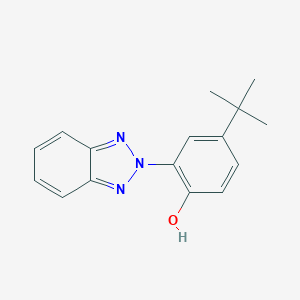

A2: 2-Methyl-5-nitrobenzenesulfonamide serves as a crucial starting material in the synthesis of pazopanib dimer. [] This dimer is particularly valuable as an impurity comparison product in the development and quality control of pazopanib, a medication used in cancer treatment. The established synthetic route utilizing 2-methyl-5-nitrobenzenesulfonamide offers a novel and efficient method for preparing high-purity pazopanib dimer. This is essential for ensuring the accuracy of analysis and purity assessment during drug development. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

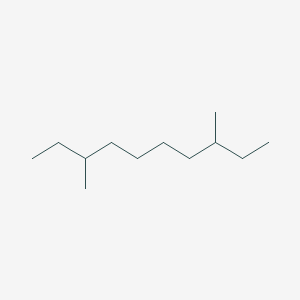

![2-[2-(2-Octoxyethoxy)ethoxy]ethanol](/img/structure/B103834.png)

![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)